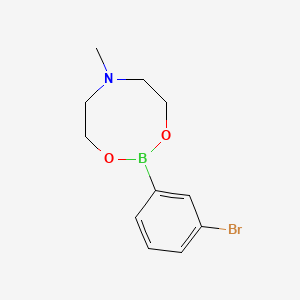
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Übersicht
Beschreibung
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The ortho-lithiated derivative of protected phenylboronic acid provides a pathway to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the utility of related compounds in the synthesis of complex boron-containing molecules with high rotational barriers and specific molecular structures (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).
Polymorphism and Material Science
- A study on the polymorphic structures of a model arylboronic azaester revealed systematic shifts in 13C CP/MAS solid-state NMR spectra, demonstrating the impact of molecular conformation on material properties. This research highlights the relevance of boron-containing compounds in understanding material polymorphism and its implications for material science and engineering (Durka, Hoser, Kamiński, Luliński, Serwatowski, Koźmiński, & Woźniak, 2011).
Chemical Properties and Reactions
- The influence of boronate groups on the selectivity of Br–Li exchange in model dibromoaryl boronates has been explored, providing insights into the reactivity and potential synthetic applications of boron-containing compounds. This research contributes to the broader understanding of how boronate groups affect chemical reactivity, which is crucial for the development of new synthetic methodologies (Durka, Luliński, Smętek, Da̧browski, Serwatowski, & Woźniak, 2013).
Antimicrobial Activity
- Novel quinazolinones derived from similar boron-containing compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial agents. This research underscores the importance of exploring the biological activities of boron-containing compounds for pharmaceutical applications (Patel, Mistry, & Desai, 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of organoborane compounds are vast. They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds, and also in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGPBFLFZQMUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434631 | |
| Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
CAS RN |
374538-00-8 | |
| Record name | 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



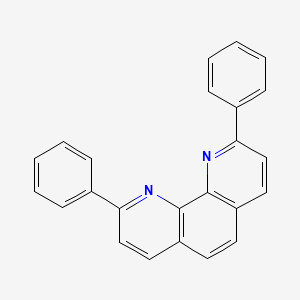

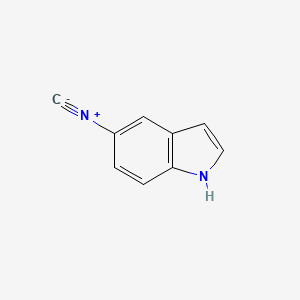
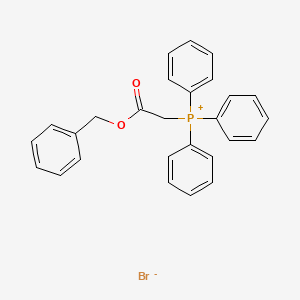
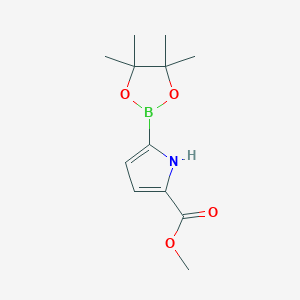
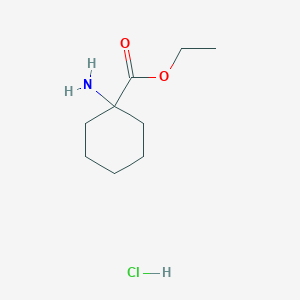
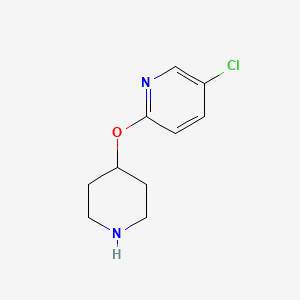
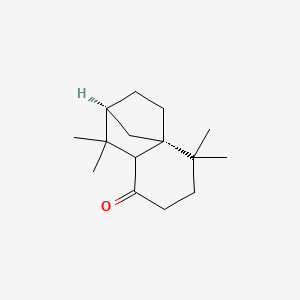

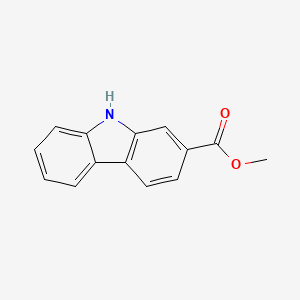
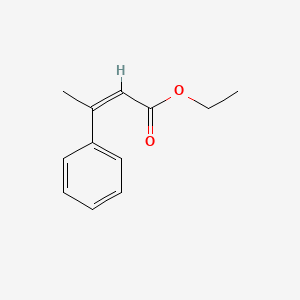
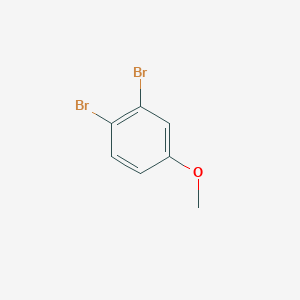
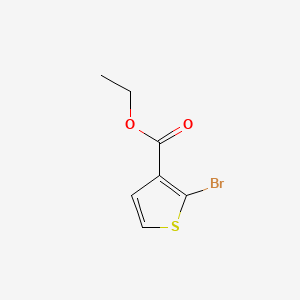
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)